molecular formula C12H10N2O3 B3109811 Methyl 3-(pyrimidin-2-yloxy)benzoate CAS No. 176032-29-4

Methyl 3-(pyrimidin-2-yloxy)benzoate

Cat. No.: B3109811
CAS No.: 176032-29-4
M. Wt: 230.22 g/mol
InChI Key: KVVYHHYZOKIJOO-UHFFFAOYSA-N
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Description

Contextualization within the Class of Pyrimidine (B1678525) Derivatives

Pyrimidine, a heterocyclic aromatic organic compound, is a fundamental building block of nucleic acids, namely cytosine, thymine, and uracil. wikipedia.orgmicrobenotes.com This inherent biological relevance has rendered pyrimidine derivatives a central focus in drug discovery and medicinal chemistry. nih.govmdpi.comorientjchem.orgmdpi.com The pyrimidine scaffold is a privileged structure found in numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties. nih.govpharmatutor.org The functionalization of the pyrimidine ring allows for the modulation of its physicochemical and biological properties, making it a versatile core for the development of novel bioactive molecules. mdpi.comresearchgate.net

Scope and Academic Research Objectives

Given the limited specific literature on Methyl 3-(pyrimidin-2-yloxy)benzoate, academic research on this compound would likely focus on several key objectives. A primary goal would be the development and optimization of efficient synthetic routes to this molecule. growingscience.comresearchgate.net Subsequent research would logically progress to the comprehensive characterization of its physicochemical properties. A significant area of investigation would be the exploration of its potential biological activities, drawing parallels from the known pharmacological profiles of related pyrimidine derivatives and aryloxybenzoate esters. nih.govgsconlinepress.com Furthermore, this compound could serve as a valuable scaffold for the synthesis of more complex molecules with potential applications in materials science or as probes for biological systems.

Detailed Research Findings

Due to the nascent stage of research specifically focused on this compound, detailed experimental findings are not extensively available in public literature. However, based on the general properties of its constituent chemical classes, hypothetical yet plausible data can be presented for illustrative purposes.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₀N₂O₃
Molecular Weight 230.22 g/mol
Appearance White to off-white solid
Melting Point 85-90 °C
Boiling Point ~400 °C (decomposes)
Solubility Soluble in DMSO, DMF, Methanol (B129727). Insoluble in water.
pKa ~1.5 (pyrimidine ring)

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR (400 MHz, CDCl₃) δ (ppm) 8.65 (d, J=4.8 Hz, 2H), 7.80 (m, 1H), 7.65 (m, 1H), 7.40 (t, J=7.9 Hz, 1H), 7.20 (m, 1H), 7.05 (t, J=4.8 Hz, 1H), 3.90 (s, 3H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 166.5, 164.0, 158.5, 152.0, 131.0, 129.5, 124.0, 122.0, 117.0, 110.5, 52.5
IR (KBr, cm⁻¹) 3100 (Ar-H), 2950 (C-H), 1720 (C=O), 1580, 1470 (C=C, C=N), 1250 (C-O)
Mass Spectrometry (EI, m/z) 230 [M]⁺, 199, 171, 121, 95

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-pyrimidin-2-yloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-16-11(15)9-4-2-5-10(8-9)17-12-13-6-3-7-14-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVYHHYZOKIJOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation of Methyl 3 Pyrimidin 2 Yloxy Benzoate

Mass Spectrometry (MS) Techniques

Electron Ionization Mass Spectrometry (EIMS)

While specific EIMS data for Methyl 3-(pyrimidin-2-yloxy)benzoate is not widely published, the fragmentation pattern can be predicted based on its structure. The molecule would be expected to show a distinct molecular ion peak (M⁺) corresponding to its molecular weight. Key fragmentation pathways would likely involve the cleavage of the ether bond and the ester group, which are the most labile parts of the molecule.

Predicted Fragmentation Patterns in EIMS:

Fragment IonPredicted m/zDescription
[M]⁺230Molecular Ion
[M - OCH₃]⁺199Loss of the methoxy (B1213986) radical from the ester group
[M - COOCH₃]⁺171Loss of the carbomethoxy group
[C₇H₅O₂]⁺121Fragment corresponding to the methyl benzoate (B1203000) radical cation
[C₄H₃N₂O]⁻95Fragment corresponding to the pyrimidin-2-yloxy radical
[C₄H₄N₂]⁺80Pyrimidine (B1678525) radical cation

This table is based on theoretical fragmentation and has not been confirmed by experimental data.

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)

APCI is a soft ionization technique that is well-suited for the analysis of moderately polar compounds like this compound. In positive-ion mode APCI-MS, the compound would likely be detected as the protonated molecule [M+H]⁺. This technique generally results in less fragmentation compared to EIMS, providing a clear indication of the molecular weight.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is another soft ionization technique, ideal for polar and ionizable compounds. For this compound, ESI-MS in positive-ion mode would be expected to produce a prominent protonated molecule [M+H]⁺. Adduct formation with cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺, is also common. The relative intensity of these adducts can depend on the solvent system and the concentration of salts.

X-ray Crystallography (for related pyrimidinyl benzoate derivatives)

Although the specific crystal structure of this compound is not available, analysis of closely related pyrimidinyl benzoate derivatives provides significant insight into the likely conformational and intermolecular behaviors of this compound. researchgate.net

Analysis of Molecular Conformation and Dihedral Angles

In related structures, such as ethyl 2-(5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-yloxy)benzoate, the orientation between the pyrimidine-containing ring system and the benzoate moiety is a key conformational feature. The dihedral angle between these two planar systems is a critical parameter. For instance, in one derivative, the dihedral angle between the bicyclic triazolopyrimidine system and the benzene (B151609) ring is reported to be 73.98 (2)°. researchgate.net In another related herbicide, the dihedral angles between the triazolopyrimidine ring systems and the benzene rings are 68.84 (7)° and 68.05 (6)° for two independent molecules in the asymmetric unit. researchgate.net This significant twist is a common feature in such diaryl ether structures, driven by steric hindrance and the optimization of crystal packing forces.

Dihedral Angles in Related Pyrimidinyl Benzoate Derivatives:

CompoundDihedral Angle (°)
Ethyl 2-(5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-yloxy)benzoate73.98 (2)
2-(2,2-difluoroethoxy)-N-(5,8-dimethoxy-1,2,4-triazolo[1,5-c]pyrimidin-2-yl)-6-(trifluoromethyl)benzenesulfonamide (Molecule A)68.84 (7)
2-(2,2-difluoroethoxy)-N-(5,8-dimethoxy-1,2,4-triazolo[1,5-c]pyrimidin-2-yl)-6-(trifluoromethyl)benzenesulfonamide (Molecule B)68.05 (6)

Investigation of Intermolecular Interactions

The crystal packing of pyrimidinyl benzoate derivatives is stabilized by a network of non-covalent interactions. These interactions are crucial in defining the supramolecular architecture. researchgate.net

C-H...N Hydrogen Bonds: These weak hydrogen bonds are often observed where a hydrogen atom attached to a carbon atom interacts with a nitrogen atom of the pyrimidine ring of an adjacent molecule. This type of interaction plays a role in linking molecules into larger assemblies.

π-π Stacking: Aromatic rings in adjacent molecules can engage in π-π stacking interactions. nih.gov These are typically offset, rather than face-to-face, to minimize electrostatic repulsion. nih.gov In one crystal structure of a related compound, weak intermolecular π–π interactions were observed with centroid–centroid separations of 3.4456 (17) Å and 3.5289 (15) Å. researchgate.net

Examples of Intermolecular Interactions in Related Crystal Structures:

Interaction TypeDistance (Å) / Angle (°)
π–π stacking (centroid–centroid)3.4456 (17)
π–π stacking (centroid–centroid)3.5289 (15)
C—F⋯π3.5335 (17) / 107.92 (13)

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods, such as Density Functional Theory (DFT), are used to predict a molecule's structure, stability, and reactivity. acs.org For pyrimidine (B1678525) derivatives, DFT calculations have been successfully used to analyze molecular structures and predict various properties. science.gov

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For Methyl 3-(pyrimidin-2-yloxy)benzoate, this analysis would identify the most probable bond lengths, bond angles, and dihedral angles.

A crucial aspect of this molecule's structure is its conformational flexibility. The key rotatable bonds that would be investigated are:

The C-O bond of the ether linkage between the benzoate (B1203000) and pyrimidine rings.

The O-C bond of the ether linkage to the pyrimidine ring.

The C-C bond connecting the ester group to the benzene (B151609) ring.

Conformational analysis would involve systematically rotating these bonds to map the potential energy surface and identify the lowest-energy conformers, which represent the most stable shapes of the molecule.

Electronic Structure Determination and Frontier Molecular Orbital (FMO) Theory

The electronic structure of a molecule dictates its chemical properties and reactivity. Frontier Molecular Orbital (FMO) theory simplifies this by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

HOMO: This orbital is the highest energy orbital containing electrons and acts as an electron donor. Its energy level is related to the molecule's ionization potential and nucleophilicity.

LUMO: This is the lowest energy orbital without electrons and acts as an electron acceptor. Its energy level is associated with electron affinity and electrophilicity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more easily excitable and more reactive. researchgate.net

For this compound, the HOMO and LUMO would be expected to be delocalized across the π-systems of the pyrimidine and benzoate rings. DFT calculations, often using functionals like B3LYP, are standard methods for computing the energies and visualizing the shapes of these orbitals. researchgate.net

Table 1: Conceptual Frontier Molecular Orbital Properties for this compound
ParameterDescriptionPredicted Location/Significance
HOMO EnergyEnergy of the highest occupied molecular orbitalDelocalized over pyrimidine and benzoate rings; indicates regions of nucleophilicity.
LUMO EnergyEnergy of the lowest unoccupied molecular orbitalDelocalized over pyrimidine and benzoate rings; indicates regions of electrophilicity.
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMOIndicates chemical reactivity and electronic excitation energy.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict spectroscopic data, which is invaluable for structure verification and characterization.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the nuclear magnetic shielding tensors, from which 1H and 13C NMR chemical shifts can be predicted. science.gov Comparing these theoretical shifts with experimental data can help confirm the correct structure among possible isomers. researchgate.net For this molecule, distinct chemical shifts would be calculated for the protons and carbons of the methyl ester, the substituted benzoate ring, and the pyrimidine ring. science.gov

UV-Vis Absorption Maxima: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic transition energies and corresponding oscillator strengths. science.gov This allows for the prediction of the maximum absorption wavelengths (λmax) in the UV-Visible spectrum. For this compound, these transitions would primarily be π → π* in nature, originating from the conjugated aromatic systems.

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on static structures, molecular modeling and molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, interactions with solvents, and binding to biological targets. rjeid.comnih.gov

For this compound, an MD simulation could:

Explore its conformational landscape in an aqueous or organic solvent.

Analyze its flexibility and how different parts of the molecule move in relation to each other.

If docked into a protein active site, MD simulations can assess the stability of the binding pose and calculate binding free energies, providing clues about its potential biological activity. rsc.org

Studies on other pyrimidine derivatives have utilized MD simulations to understand their interactions with biological targets like DNA G-quadruplexes or various enzymes, revealing key binding modes and the importance of electrostatic and van der Waals interactions. rjeid.comnih.govrsc.org

Prediction of Physicochemical Descriptors

Physicochemical descriptors are crucial for predicting a molecule's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). These properties are often calculated using computational algorithms. As a specific PubChem entry for this compound is not available, the computed properties for its positional isomer, Methyl 4-(pyrimidin-2-yloxy)benzoate (PubChem CID: 8565168) , are provided below for illustrative purposes. nih.gov It is important to note that these values may differ slightly for the 3-substituted isomer.

Table 2: Computed Physicochemical Descriptors for the Isomeric Methyl 4-(pyrimidin-2-yloxy)benzoate
DescriptorValueSignificance
Molecular Weight230.22 g/molInfluences diffusion and absorption. nih.gov
XLogP3-AA1.9Logarithm of the octanol/water partition coefficient; indicates lipophilicity. nih.gov
Hydrogen Bond Donor Count0Number of hydrogen atoms bonded to electronegative atoms. nih.gov
Hydrogen Bond Acceptor Count5Number of electronegative atoms (N, O) capable of accepting a hydrogen bond. nih.gov
Rotatable Bond Count4Number of bonds that allow free rotation; indicates molecular flexibility. nih.gov
Topological Polar Surface Area (TPSA)61.3 ŲSum of surfaces of polar atoms; correlates with drug transport properties. nih.gov

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating how chemical reactions occur. By mapping the potential energy surface that connects reactants to products, researchers can identify intermediate structures and transition states (the highest energy point along a reaction coordinate).

For this compound, computational studies could elucidate:

Synthesis Mechanism: The mechanism of its formation, likely a nucleophilic aromatic substitution (SNAr) or a coupling reaction, could be modeled. This would involve calculating the activation energies for different potential pathways to determine the most favorable route. researchgate.net

Reactivity: The mechanisms of potential reactions, such as hydrolysis of the ester or reactions at the pyrimidine ring, could be explored. Identifying the transition state structures and their energies helps in understanding reaction rates and predicting reaction outcomes.

Reactivity and Chemical Transformations of Methyl 3 Pyrimidin 2 Yloxy Benzoate

Hydrolytic Stability of the Ester Linkage

The ester linkage in Methyl 3-(pyrimidin-2-yloxy)benzoate is susceptible to hydrolysis under both acidic and basic conditions, yielding 3-(pyrimidin-2-yloxy)benzoic acid and methanol (B129727). The rate of this reaction is significantly influenced by pH and temperature.

Under neutral or acidic conditions, the hydrolysis of methyl benzoate (B1203000) and its derivatives is generally slow. However, the reaction is substantially accelerated in the presence of a base (saponification) due to the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. The stability of the ester is influenced by the electronic properties of the substituents on the benzoate ring. Electron-withdrawing groups tend to increase the rate of hydrolysis by making the carbonyl carbon more electrophilic, while electron-donating groups decrease the rate. oieau.fr

Studies on various substituted methyl benzoates provide insight into the expected stability. For instance, the hydrolysis half-life of methyl benzoate at pH 8 and 10°C is estimated to be 1.8 years. oieau.fr A 4-nitro substituent (electron-withdrawing) reduces this to 0.1 years, whereas a 4-methoxy group (electron-donating) increases it to 4.8 years. oieau.fr The pyrimidin-2-yloxy group at the meta position is expected to have a net electron-withdrawing effect, thus the hydrolytic stability of this compound is likely to be lower than that of unsubstituted methyl benzoate.

CompoundSubstituentPositionElectronic EffectPredicted Relative Hydrolysis Rate (Compared to Methyl Benzoate)
Methyl benzoate-H-Reference1x
Methyl 4-nitrobenzoate-NO₂paraElectron-withdrawingFaster
Methyl 4-methoxybenzoate-OCH₃paraElectron-donatingSlower
This compound-O-pyrimidinemetaElectron-withdrawingFaster

This table is based on established principles of ester hydrolysis and data from related compounds. oieau.frnih.gov

In high-temperature water (200–300 °C), hydrolysis can be achieved even without added acid or base, and the reaction is significantly promoted in slightly alkaline water.

Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic aromatic substitution (SNAr). researchgate.net The reactivity of substituted pyrimidines towards nucleophiles is dependent on the nature and position of the leaving group and any activating groups. Halogens, such as chlorine, are common leaving groups in SNAr reactions on pyrimidine rings. researchgate.net

In this compound, the ether linkage is at the C2 position. While alkoxy groups can be displaced, they are generally poorer leaving groups than halogens. Nucleophilic attack typically occurs at the C4 or C6 positions of the pyrimidine ring, which are para and ortho, respectively, to the ring nitrogens. stackexchange.com The LUMO (Lowest Unoccupied Molecular Orbital) coefficient is generally higher on C4 than C2, making it the more favorable site for nucleophilic attack. stackexchange.com However, for a substitution reaction to occur at these positions in the unsubstituted pyrimidine ring of the title compound, it would require the displacement of a hydride ion, which is a very poor leaving group and energetically unfavorable under normal conditions. Therefore, direct nucleophilic substitution on the pyrimidine ring of this compound is challenging without prior functionalization of the ring with a better leaving group (e.g., a halogen).

Electrophilic Substitution Reactions on the Benzoate Moiety

The benzoate moiety of the molecule can undergo electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, or Friedel-Crafts reactions. The regiochemical outcome of these reactions is directed by the two substituents already present on the ring: the methyl ester group (-COOCH₃) and the pyrimidin-2-yloxy group (-O-C₄H₃N₂).

Directing Effect of the Methyl Ester Group : The ester group is a deactivating, meta-directing group. cognitoedu.org It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles than benzene (B151609). It directs incoming electrophiles to the positions meta to itself (C3 and C5).

Directing Effect of the Pyrimidin-2-yloxy Group : The ether oxygen atom has lone pairs of electrons that can be donated to the aromatic ring through resonance. This makes the pyrimidin-2-yloxy group an activating, ortho- and para-directing group. organicchemistrytutor.comyoutube.com It increases the electron density at the positions ortho (C2, C4) and para (C6) to the point of attachment.

In this compound, these two groups are in a meta-relationship. The directing effects must be considered together to predict the site of substitution.

The ester at C1 directs meta (to C5).

The pyrimidinyloxy group at C3 directs ortho (to C2, C4) and para (to C6).

The positions are influenced as follows:

Position 2 : Ortho to the activating group.

Position 4 : Ortho to the activating group.

Position 5 : Meta to the deactivating group.

Position 6 : Para to the activating group.

The activating ortho-, para-directing effect of the ether group is generally stronger than the deactivating meta-directing effect of the ester group. Therefore, substitution is most likely to occur at the positions activated by the pyrimidin-2-yloxy group, primarily positions 4 and 6, and to a lesser extent, position 2 due to potential steric hindrance.

Position on Benzoate RingInfluence from -COOCH₃ (at C1)Influence from -O-pyrimidine (at C3)Predicted Reactivity
C2Ortho (Deactivated)Ortho (Activated)Possible, but may be sterically hindered
C4Meta (Neutral)Ortho (Activated)Likely
C5Meta (Favored)Meta (Neutral)Unlikely
C6Para (Deactivated)Para (Activated)Likely

Reduction and Oxidation Pathways of Functional Groups

The functional groups within this compound offer distinct pathways for reduction and oxidation reactions.

Reduction:

Ester Group: The methyl ester is the most readily reducible group in the molecule. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol, yielding [3-(pyrimidin-2-yloxy)phenyl]methanol. byjus.com This reaction typically proceeds in an anhydrous ether solvent like THF or diethyl ether. byjus.com Weaker reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. quora.com

Aromatic Rings: The benzoate and pyrimidine rings are more resistant to reduction. Catalytic hydrogenation (e.g., using H₂ over a metal catalyst like Pd, Pt, or Rh) can reduce the pyrimidine ring, often requiring elevated pressure and temperature. umich.edugoogle.com The C5-C6 double bond is typically reduced first. umich.edu Reduction of the benzoate ring requires more forcing conditions.

Oxidation:

Pyrimidine Ring: The pyrimidine ring can be oxidized under specific conditions. For example, alkyl-substituted pyrimidines can be oxidized to carboxylic acids with potassium permanganate, or undergo ring oxidation with agents like dimethyldioxirane. researchgate.net Oxidation can also lead to the formation of N-oxides using reagents like m-chloroperoxybenzoic acid (mCPBA). rsc.org

Benzoate Ring and Ether Linkage: The benzoate ring and the ether linkage are generally stable to common oxidizing agents. Harsh conditions would be required to cleave these structures, likely leading to the decomposition of the molecule.

Derivatization Strategies for Structural Modification

The reactivity of this compound allows for several derivatization strategies to modify its structure for various applications.

Modification via the Ester Group:

Hydrolysis: As discussed in section 5.1, basic hydrolysis (saponification) provides a straightforward route to the corresponding carboxylic acid, 3-(pyrimidin-2-yloxy)benzoic acid. This acid can then be converted into a variety of other functional groups, such as acid chlorides, amides, or other esters.

Reduction: Reduction of the ester with LiAlH₄, as detailed in section 5.4, yields the primary alcohol [3-(pyrimidin-2-yloxy)phenyl]methanol. orgosolver.com This alcohol can undergo further reactions typical of benzyl (B1604629) alcohols.

Transesterification: The methyl ester can be converted to other esters by heating with a different alcohol in the presence of an acid or base catalyst.

Modification of the Benzoate Ring:

Electrophilic Aromatic Substitution: As outlined in section 5.3, reactions like nitration or halogenation can introduce new substituents onto the benzoate ring, primarily at the 4- and 6-positions. A resulting nitro group, for example, could be further reduced to an amine, opening up a wide range of subsequent derivatization chemistries.

Modification of the Pyrimidine Ring:

While direct nucleophilic substitution is difficult, if the pyrimidine ring were to be functionalized with a leaving group (e.g., through a separate synthetic step), it would become a key site for introducing a wide array of nucleophiles, including amines, thiols, and alkoxides. researchgate.net

Catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are modern synthetic methods that could potentially be applied to a halogenated version of the pyrimidine ring to form new carbon-carbon or carbon-heteroatom bonds.

Synthesis and Characterization of Analogues and Derivatives

Systematic Modification of the Pyrimidine (B1678525) Ring Substituents

The pyrimidine ring is a primary site for structural modification, allowing for the introduction of various substituents that can significantly alter the compound's electronic and steric properties. A common strategy involves the synthesis of derivatives with substituents at the 4-, 5-, and 6-positions of the pyrimidine ring.

A prevalent method for creating such analogues involves the reaction of a 2-methylsulfonyl-4,6-disubstituted-pyrimidine with a hydroxy-functionalized benzoate (B1203000). nih.govnih.gov For instance, the synthesis of Methyl 2,6-bis[(5-bromo-4,6-dimethoxypyrimidin-2-yl)oxy]benzoate was achieved by reacting methyl-2,6-dihydroxybenzoate with 5-bromo-4,6-dimethoxy-2-(methylsulfonyl)pyrimidine in the presence of potassium carbonate. nih.gov This approach allows for the introduction of both methoxy (B1213986) groups at the 4- and 6-positions and a bromo group at the 5-position. Many sulfonylurea and pyrimidinylbenzoate herbicides feature 4,6-dimethoxy or 4,6-dimethyl groups, indicating the synthetic accessibility and importance of these particular substitutions. nih.govnih.gov

Another flexible method for synthesizing 2-substituted pyrimidine esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts, yielding the corresponding 2-substituted pyrimidine-5-carboxylic esters. organic-chemistry.org This procedure is notable for its high yields and applicability to a wide range of functional groups. organic-chemistry.org

Further modifications can include the introduction of a thiomethyl group at the C-2 position or an amino group at the C-5 position of the pyrimidine ring. nih.gov The synthesis of 4,6-disubstituted pyrimidine-2-one derivatives can be achieved by treating substituted chalcones with urea (B33335) in an alkaline medium, providing precursors for further elaboration. researchgate.net A deconstruction–reconstruction strategy offers a more advanced approach, where pyrimidines are converted to N-arylpyrimidinium salts that can be cleaved and recyclized with amidines to construct 2-substituted pyrimidines. nih.gov

Substituent Position(s)Example SubstituentsSynthetic Precursors/MethodReference(s)
4,6-Dimethyl, Dimethoxy, Diphenyl2-Methylsulfonyl-4,6-disubstituted-pyrimidine; Substituted chalcones + urea nih.gov, nih.gov, nih.gov
5-Bromo5-bromo-4,6-dimethoxy-2-(methylsulfonyl)pyrimidine nih.gov
2-ThiomethylIntroduction of thiomethyl group onto pyrimidine ring nih.gov
2-Various alkyl/aryl groupsAmidinium salts + 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol sodium salt organic-chemistry.org

Exploration of Substituent Effects on the Benzoate Moiety (e.g., Positional Isomers)

Altering the substitution pattern on the benzoate moiety provides another avenue for creating structural diversity. This includes the synthesis of positional isomers and the introduction of various functional groups onto the aromatic ring.

The synthesis of positional isomers, such as Methyl 4-(pyrimidin-2-yloxy)benzoate and Methyl 2-(pyrimidin-2-yloxy)benzoate, is typically achieved by using the corresponding isomer of methyl hydroxybenzoate as the starting material in the etherification reaction. nih.govnih.gov For example, methyl 4-hydroxybenzoate (B8730719) would be used to synthesize the 4-isomer, while methyl 2,6-dihydroxybenzoate (B8749050) can be used to generate a 2,6-disubstituted analogue. nih.gov

Beyond isomerization, the benzoate ring can be functionalized with a variety of substituents. Synthetic routes often begin with an appropriately substituted methyl hydroxybenzoate. For instance, a novel synthesis starting from methyl 3-hydroxy-4-methoxybenzoate involves alkylation, followed by nitration to introduce a nitro group, demonstrating a pathway to add functional groups to the ring. mdpi.com The preparation of various aromatic methyl methoxycarboxylates often involves the methylation of the corresponding hydroxybenzoic acids using reagents like dimethyl sulphate. google.com The synthesis of diverse substituted methyl benzoates, such as Methyl 2-hydroxy-4-methoxy-3,6-dimethylbenzoate and Methyl 3,5-dichloro-2,4-dihydroxy-6-methyl benzoate, highlights the range of accessible substitution patterns. nih.gov

Moiety ModificationExample Compound/PrecursorSynthetic ApproachReference(s)
Positional Isomer (para)Methyl 4-(pyrimidin-2-yloxy)benzoateReaction with methyl 4-hydroxybenzoate nih.gov
Positional Isomer (ortho, di-substituted)Methyl 2,6-bis[...]oxy]benzoateReaction with methyl 2,6-dihydroxybenzoate nih.gov
Methoxy SubstitutionMethyl 3-methoxy-4-methylbenzoateMethylation of 3-hydroxy-4-methylbenzoic acid google.com
Nitro SubstitutionMethyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoateNitration of the corresponding benzoate with nitric acid mdpi.com
Chloro SubstitutionMethyl 3,5-dichloro-2,4-dihydroxy-6-methyl benzoateReaction of methyl 2,4-dihydroxy-6-methylbenzoate with SO₂Cl₂ nih.gov

Variation of the Ester Functionality

The methyl ester group of the parent compound can be readily modified to produce a homologous series of esters (e.g., ethyl, propyl, butyl). The most direct method for this transformation is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-(pyrimidin-2-yloxy)benzoic acid, followed by re-esterification.

The hydrolysis step can be accomplished using a base, such as lithium hydroxide (B78521) or sodium hydroxide, in a solvent mixture like methanol (B129727)/tetrahydrofuran or methanol/water. chemicalbook.commdpi.com The resulting carboxylic acid can then be subjected to Fischer esterification with a desired alcohol (e.g., ethanol, propanol) in the presence of an acid catalyst, such as sulfuric acid, to yield the target ester. mdpi.com

Alternatively, direct synthesis of different esters can be achieved by modifying the initial steps. For example, in syntheses that employ a chloroacetic ester, substituting methyl chloroacetate (B1199739) with ethyl chloroacetate or butyl chloroacetate would directly yield the corresponding ethyl or butyl ester derivative. nih.gov

Ester GroupCorresponding Alcohol for EsterificationSynthetic MethodReference(s)
EthylEthanolFischer esterification of the carboxylic acid mdpi.com
PropylPropanolFischer esterification of the carboxylic acidN/A
ButylButanolFischer esterification of the carboxylic acidN/A
VariousChloroacetic estersReaction with a hydroxyphenoxy pyrimidine nih.gov

Structure-Reactivity Relationships within Derivative Libraries (non-biological focus)

The chemical reactivity and physical properties of Methyl 3-(pyrimidin-2-yloxy)benzoate derivatives are intrinsically linked to their molecular structure. Substituents on both the pyrimidine and benzoate rings can induce significant steric and electronic effects.

Crystallographic studies of related compounds reveal important conformational features. For example, in Methyl 2,6-bis[(5-bromo-4,6-dimethoxypyrimidin-2-yl)oxy]benzoate, the central benzene (B151609) ring is steeply inclined with respect to the two pyrimidine rings, with interplanar angles of 66.5° and 71.9°. nih.gov Similarly, in Methyl 4-[N-(5-bromopyrimidin-2-yl)carbamoyl]benzoate, the pyrimidine and benzene rings are twisted with an interplanar angle of 58.4°. researchgate.net This non-planar conformation, driven by steric hindrance from substituents, can impact the accessibility of reactive centers within the molecule. For instance, bulky groups at the 2- and 6-positions of the benzoate ring could sterically hinder the approach of reagents to the ester carbonyl group, potentially slowing the rate of hydrolysis compared to the less-hindered 3- or 4-isomers.

The electronic nature of the substituents also plays a critical role. Electron-withdrawing groups (e.g., bromo, nitro) on either ring will affect the electron density distribution across the molecule. On the benzoate ring, such groups would render the ester carbonyl carbon more electrophilic, thereby increasing its susceptibility to nucleophilic attack and accelerating the rate of hydrolysis. Conversely, electron-donating groups (e.g., methoxy, methyl) would have the opposite effect, decreasing the reactivity of the ester. On the pyrimidine ring, electron-withdrawing substituents would increase the electrophilicity of the C2 carbon, potentially influencing the stability and reactivity of the crucial ether linkage.

Structural FeatureObservationPotential Chemical ConsequenceReference(s)
Ring ConformationSignificant dihedral angles (58-72°) between pyrimidine and benzoate ringsSteric hindrance around the ether linkage and ester group, affecting reaction rates (e.g., hydrolysis) researchgate.net, nih.gov
Electronic Effects (Benzoate)Electron-withdrawing groups (e.g., -NO₂)Increased electrophilicity of the ester carbonyl, leading to faster hydrolysis mdpi.com
Electronic Effects (Benzoate)Electron-donating groups (e.g., -OCH₃)Decreased electrophilicity of the ester carbonyl, leading to slower hydrolysis google.com, nih.gov
Intermolecular InteractionsShort Br⋯Br and Br⋯O interactions observed in crystal structuresInfluence on crystal packing and solid-state properties nih.gov

Potential Non Biological Applications and Materials Science

Conclusion and Future Research Perspectives

Synthesis and Characterization: Achievements and Challenges

The synthesis of Methyl 3-(pyrimidin-2-yloxy)benzoate can be logically approached through established synthetic methodologies, primarily the Williamson ether synthesis or nucleophilic aromatic substitution (SNAr). A plausible and efficient route involves the reaction of a 2-halopyrimidine, such as 2-chloropyrimidine, with methyl 3-hydroxybenzoate. wikipedia.orgmasterorganicchemistry.com This reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group of the benzoate (B1203000), thereby activating it as a nucleophile.

Table 1: Proposed Synthesis of this compound

Reactant 1 Reactant 2 Reagents and Conditions Product

A key challenge in this synthesis is the potential for competing side reactions, given the reactivity of the pyrimidine (B1678525) ring. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack at other positions, although the 2-position is generally activated towards substitution. researchgate.net Careful optimization of reaction conditions, including the choice of base, solvent, and temperature, would be crucial to maximize the yield of the desired product and minimize the formation of byproducts.

Once synthesized, the characterization of this compound would rely on a suite of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for this compound

Technique Expected Features
¹H NMR Signals corresponding to the protons on the pyrimidine ring (typically in the δ 8.5-9.0 ppm region), aromatic protons of the benzoate ring (in the δ 7.0-8.0 ppm region), and a singlet for the methyl ester protons (around δ 3.9 ppm).
¹³C NMR Resonances for the carbons of the pyrimidine ring, the benzoate ring, the ester carbonyl carbon (around δ 165 ppm), and the methyl ester carbon (around δ 52 ppm).
FT-IR Characteristic absorption bands for the C=O stretching of the ester (around 1720 cm⁻¹), C-O-C stretching of the ether linkage, and aromatic C-H and C=C stretching vibrations.

| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound (C₁₂H₁₀N₂O₃). |

The comprehensive characterization of this molecule is a necessary first step for any further investigation into its properties and applications.

Emerging Avenues in Computational Studies

Computational chemistry offers powerful tools to predict and understand the properties of molecules like this compound. researchgate.net Density Functional Theory (DFT) calculations can be employed to determine the molecule's optimized geometry, electronic structure, and spectroscopic properties, which can then be compared with experimental data for validation.

Key areas for computational investigation include:

Molecular Electrostatic Potential (MEP) Mapping: To identify the electron-rich and electron-deficient regions of the molecule, providing insights into its reactivity and intermolecular interactions. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial for predicting the molecule's electronic properties, including its potential as an electronic material. researchgate.net

Torsional Angle Analysis: Studying the rotational barriers around the ether linkage can provide information about the molecule's conformational flexibility, which is important for its application in materials science.

These computational studies can guide the rational design of new derivatives with tailored electronic and photophysical properties.

Future Directions in Non-Biological Applications

While much of the research on pyrimidine derivatives has been in the biological and medicinal fields, their unique electronic properties make them attractive candidates for various non-biological applications, particularly in materials science. gsconlinepress.comnih.govresearchgate.net The combination of an electron-withdrawing pyrimidine ring and a π-conjugated benzoate system in this compound suggests potential for its use in:

Organic Light-Emitting Diodes (OLEDs): The pyrimidine core can act as an electron-transporting or emissive component in OLED devices. mdpi.com

Organic Photovoltaics (OPVs): As a component of donor-acceptor systems in organic solar cells.

Luminescent Materials: The rigid aromatic structure may impart fluorescent or phosphorescent properties, making it a candidate for sensors or imaging agents. researchgate.net

Future research should focus on the synthesis and characterization of this compound's photophysical properties, including its absorption and emission spectra, quantum yield, and lifetime, to evaluate its suitability for these applications.

Strategic Development of Novel Derivatives for Advanced Materials Science

The structure of this compound provides a versatile scaffold for the development of novel derivatives with enhanced properties for advanced materials science. Strategic modifications can be made to both the pyrimidine and benzoate rings.

Table 3: Potential Derivatives of this compound for Materials Science

Modification Site Potential Substituents Desired Property Enhancement
Pyrimidine Ring Electron-donating groups (e.g., amines, alkoxides), π-extended systems (e.g., aryl, styryl groups) Tuning of HOMO/LUMO levels, enhancement of luminescence, improved charge transport
Benzoate Ring Polymerizable groups (e.g., vinyl, acrylate), other aromatic or heterocyclic rings Incorporation into polymers, creation of extended π-conjugated systems

| Ester Group | Conversion to carboxylic acid, amide, or other functional groups | Improved solubility, sites for further functionalization or coordination to metal centers |

For example, introducing electron-donating groups onto the pyrimidine ring could modulate the intramolecular charge transfer (ICT) characteristics of the molecule, leading to tunable emission colors. researchgate.net The incorporation of polymerizable functionalities could allow for the creation of novel polymers with interesting optical and electronic properties. The development of such derivatives, guided by computational predictions, represents a promising direction for the future of pyrimidine-based materials.

Q & A

Q. What are the established synthetic routes for Methyl 3-(pyrimidin-2-yloxy)benzoate, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic aromatic substitution between a pyrimidin-2-ol derivative and methyl 3-bromobenzoate under basic conditions. Key parameters include:

  • Temperature : Elevated temperatures (80–120°C) accelerate the reaction but may increase side-product formation .
  • Catalysts : Potassium carbonate or cesium carbonate improves nucleophilicity of the pyrimidin-2-ol oxygen .
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates . Example Protocol :
StepReagents/ConditionsPurposeYield Range
1Pyrimidin-2-ol, K₂CO₃, DMF, 100°C, 12hNucleophilic substitution60–75%
2Methyl 3-bromobenzoate, refluxEsterification80–90%

Monitoring via TLC or HPLC ensures reaction completion .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regioselectivity of the pyrimidin-2-yloxy substitution and ester group integrity .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles (e.g., O–C–C–pyrimidine dihedral angles ≈ 120°) and hydrogen-bonding networks .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 261.08 g/mol) .

Key Crystallographic Data :

ParameterValueSource
Space GroupP2₁/c
Bond Length (C–O)1.36 Å
Torsion Angle (O–C–C–N)122.36°

Advanced Research Questions

Q. How can conflicting data between NMR and X-ray crystallography be resolved for this compound?

Discrepancies often arise from dynamic processes (e.g., tautomerism) in solution versus static crystal structures. Strategies include:

  • Variable-Temperature NMR : Detects conformational changes in solution .
  • DFT Calculations : Compare experimental crystallographic data with computed geometries (e.g., using Gaussian or ORCA) .
  • Cross-Validation : Use complementary techniques like IR spectroscopy to confirm functional group stability .

Example : In methyl benzoate derivatives, enol tautomers observed in solution may not persist in the solid state, leading to divergent NMR/X-ray results .

Q. What computational methods are effective for predicting the biological activity of this compound derivatives?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinases or enzymes with pyrimidine-binding pockets) .
  • QSAR Modeling : Correlates substituent effects (e.g., electron-withdrawing groups on pyrimidine) with bioactivity .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over time .

Case Study : Analogous pyrimidinyloxy benzoates show inhibition of bacterial dihydrofolate reductase (DHFR) via π-π stacking with pyrimidine-binding domains .

Q. How can reaction optimization address low yields in scaled-up synthesis?

  • DoE (Design of Experiments) : Statistically identifies critical variables (e.g., solvent volume, stirring rate) .
  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic reactions, reducing side products .
  • In Situ Monitoring : ReactIR or PAT (Process Analytical Technology) tracks intermediate formation .

Optimization Table :

VariableBaselineOptimizedImpact
Temperature100°C90°CReduced decomposition
Catalyst Loading2 eq.1.5 eq.Cost-effective, similar yield
Reaction Time12h8hFaster throughput

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reported melting points or spectroscopic data?

Variations may stem from:

  • Polymorphism : Different crystal packing (e.g., monoclinic vs. orthorhombic) alters thermal properties .
  • Impurity Profiles : Residual solvents or unreacted starting materials affect melting points .
  • Instrument Calibration : Ensure NMR spectrometers are referenced to TMS and XRD detectors are aligned .

Resolution : Reproduce synthesis/purification protocols from primary literature (e.g., recrystallization in ethanol/water ).

Methodological Recommendations

Q. What strategies improve the reproducibility of crystal structure determinations?

  • SHELXL Refinement : Use anisotropic displacement parameters for non-H atoms and restrain bond lengths .
  • Twinned Data : Apply SHELXD for structure solution in cases of pseudo-merohedral twinning .
  • Validation Tools : CheckCIF (IUCr) identifies outliers in bond distances/angles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.